molecular formula C22H18O4 B568790 Dibenzyl Phthalate-d4 CAS No. 1015854-62-2

Dibenzyl Phthalate-d4

Cat. No.: B568790
CAS No.: 1015854-62-2
M. Wt: 350.406
InChI Key: UCVPKAZCQPRWAY-ZZRPVTOQSA-N
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Description

Dibenzyl Phthalate-d4 is a deuterium-labeled derivative of Dibenzyl Phthalate. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C22H14D4O4, and it is commonly used as an analytical standard in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl Phthalate-d4 is synthesized through the esterification of phthalic acid with benzyl alcohol, where deuterium is incorporated into the benzyl groups. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet analytical standards .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Dibenzyl Phthalate-d4 primarily involves its role as a tracer molecule. The incorporation of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a distinct mass difference that can be detected using analytical techniques .

Comparison with Similar Compounds

Comparison: Dibenzyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Unlike its non-deuterated counterparts, this compound provides enhanced sensitivity and specificity in mass spectrometry and other isotopic analysis techniques. This makes it an invaluable tool in research areas requiring precise quantification and tracking of phthalates .

Biological Activity

Dibenzyl phthalate-d4 (DBP-d4) is a deuterated form of dibenzyl phthalate, a compound belonging to the family of phthalates, which are widely used as plasticizers. This article explores the biological activity of DBP-d4, focusing on its effects on human health, environmental impact, and potential therapeutic applications.

  • Chemical Formula : C22H18O4
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 220773-82-5

Biological Activity Overview

Dibenzyl phthalate and its derivatives have been studied for various biological activities, including:

  • Endocrine Disruption : Phthalates, including DBP-d4, are known endocrine disruptors that can interfere with hormonal systems. Studies have shown that they may affect reproductive health by inhibiting androgen biosynthesis, leading to reproductive toxicity in both males and females .
  • Antimicrobial Properties : Some phthalates exhibit antimicrobial activity against various pathogens. Research indicates that certain concentrations of dibenzyl phthalate can inhibit the growth of bacteria such as Pseudomonas spp., suggesting potential applications in antimicrobial formulations .
  • Phytotoxic Effects : DBP-d4 has also been studied for its phytotoxicity, impacting plant growth and development. This property is particularly relevant in assessing the environmental impact of phthalates when released into ecosystems .

Case Study 1: Endocrine Disruption

A comprehensive study highlighted the relationship between phthalate exposure and reproductive health issues. The research found that exposure to dibenzyl phthalate led to decreased testosterone levels in male subjects, indicating its potential role as an androgen antagonist .

Case Study 2: Antimicrobial Activity

In a controlled experiment, dibenzyl phthalate was tested against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth at concentrations above 50 mg/L, suggesting its utility in developing antimicrobial agents .

Case Study 3: Environmental Impact

A study analyzed the presence of dibenzyl phthalate in agricultural runoff and its effects on local flora. The findings revealed that concentrations as low as 10 µg/L could adversely affect seed germination and root elongation in sensitive plant species .

Data Tables

Biological Activity Effect Concentration (mg/L) Reference
Antimicrobial>50
Endocrine disruption10-100
Phytotoxicity10

Properties

IUPAC Name

dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPKAZCQPRWAY-ZZRPVTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746776
Record name Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015854-62-2
Record name Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015854-62-2
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